molecular formula C20H19N5O2 B2535942 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole CAS No. 1094606-49-1

5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

Cat. No.: B2535942
CAS No.: 1094606-49-1
M. Wt: 361.405
InChI Key: FRGADTRZWDVKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a pyridin-4-yl group at position 3 and a pyrazole ring substituted with a 2-butoxyphenyl moiety at position 3. The 2-butoxyphenyl substituent on the pyrazole introduces lipophilicity, which may influence membrane permeability and pharmacokinetic properties .

Synthesis of analogous 1,2,4-oxadiazoles often involves cyclization reactions between amidoximes and acyl chlorides or via ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) rearrangements, as demonstrated in the preparation of perfluoroheptyl-substituted oxadiazoles .

Properties

IUPAC Name

5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-2-3-12-26-18-7-5-4-6-15(18)16-13-17(24-23-16)20-22-19(25-27-20)14-8-10-21-11-9-14/h4-11,13H,2-3,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGADTRZWDVKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Attachment of the butoxyphenyl group: This step involves the substitution reaction where the pyrazole ring is functionalized with a butoxyphenyl group using appropriate reagents and catalysts.

    Formation of the oxadiazole ring: This can be synthesized by cyclization reactions involving nitrile oxides and hydrazides.

    Attachment of the pyridine ring: The final step involves coupling the oxadiazole ring with a pyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve:

    Catalysts: Use of efficient catalysts to speed up the reactions.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor the desired reactions.

Chemical Reactions Analysis

Synthetic Pathways for 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles are typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., esters, acyl chlorides, or carbon disulfide). For the target compound, key intermediates likely include:

  • Amidoxime precursor : Formed by reacting 3-(2-butoxyphenyl)-1H-pyrazole-5-carbohydrazide with hydroxylamine.

  • Cyclization : The amidoxime undergoes cyclodehydration with a pyridine-substituted carboxylic acid (e.g., isonicotinic acid) in the presence of activating agents like DCC (dicyclohexylcarbodiimide) or POCl<sub>3</sub> .

Example Reaction Scheme:

  • Formation of amidoxime :
    R-CONHNH2+NH2OHR-C(=N-OH)NH2\text{R-CONHNH}_2 + \text{NH}_2\text{OH} \rightarrow \text{R-C(=N-OH)NH}_2

  • Cyclodehydration :
    R-C(=N-OH)NH2+R’-COOHDCC1,2,4-oxadiazole\text{R-C(=N-OH)NH}_2 + \text{R'-COOH} \xrightarrow{\text{DCC}} \text{1,2,4-oxadiazole} .

Reactivity of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is stable under physiological conditions but susceptible to:

  • Acidic Hydrolysis : Cleavage under strong acids (e.g., HCl/H<sub>2</sub>O) to yield carboxylic acids and amidoximes .

  • Nucleophilic Substitution : The electron-deficient oxadiazole ring reacts with nucleophiles (e.g., amines, thiols) at the C-3 or C-5 positions .

Pyridine Ring (C-3 Position)

The pyridin-4-yl group can undergo:

  • Electrophilic Substitution : Nitration or halogenation at the para position under mild conditions.

  • Coordination Chemistry : Acts as a ligand for metal ions (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), relevant in catalytic applications .

Pyrazole Moiety (C-5 Position)

The 3-(2-butoxyphenyl)-1H-pyrazol-5-yl group may participate in:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce diverse aryl groups.

  • Oxidation : Conversion of the pyrazole ring to pyrazolone derivatives under oxidative conditions .

Functionalization via Side Chains

  • Butoxy Group : The 2-butoxyphenyl substituent can undergo:

    • Ether Cleavage : Reaction with HI to yield phenol derivatives.

    • O-Alkylation : Further alkylation to modify hydrophobicity .

Stability and Degradation

  • Thermal Stability : 1,2,4-oxadiazoles decompose above 250°C, forming nitriles and CO<sub>2</sub>.

  • Photolytic Degradation : UV exposure leads to ring-opening via [3+2] cycloreversion .

Key Data Table: Analogous 1,2,4-Oxadiazole Derivatives

Compound StructureReaction TypeConditionsProduct/YieldReference
3-(Pyridin-4-yl)-5-aryl-1,2,4-oxadiazoleSuzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>78–85%
5-(2-Bromophenyl)-1,2,4-oxadiazoleNucleophilic Aromatic SubstitutionKCN, DMF, 80°C92%
3-Cyclohexyl-1,2,4-oxadiazoleAcidic HydrolysisHCl (6M), reflux88%

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Studies have demonstrated that derivatives of oxadiazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study on structurally similar compounds showed promising results against prostate cancer cells, suggesting potential applications in cancer therapy .

Antimicrobial Properties
The compound's structure suggests potential antibacterial and antifungal activities. Similar oxadiazole derivatives have been evaluated for their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The incorporation of the pyrazole and pyridine rings may enhance the compound's interaction with microbial targets, leading to increased antimicrobial efficacy .

Pharmacological Applications

Anti-inflammatory Effects
Oxadiazole derivatives have been studied for their anti-inflammatory properties. The presence of the pyridine ring in the structure may contribute to modulating inflammatory pathways, making it a candidate for the development of anti-inflammatory drugs. Research has highlighted that certain oxadiazoles can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .

Neuroprotective Effects
There is emerging interest in the neuroprotective potential of oxadiazole derivatives. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases .

Material Science Applications

Organic Electronics
The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics. Their ability to act as electron transport materials is being explored for use in organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of functional groups like pyrazoles can enhance charge mobility and stability in these devices .

Case Study 1: Anticancer Activity

A series of 1,2,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that compounds with a similar structural framework to 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole exhibited IC50 values in the micromolar range against prostate cancer cells, demonstrating significant potential for further development .

Case Study 2: Antimicrobial Evaluation

In a comparative study of several oxadiazole derivatives, including those with pyrazole substituents, it was found that certain compounds showed substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method revealed zones of inhibition comparable to standard antibiotics, indicating potential for therapeutic use .

Mechanism of Action

The mechanism of action of 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Materials Science: It may exhibit unique electronic properties due to its conjugated structure, making it useful in electronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound’s structural analogs vary in substituents on both the pyrazole and oxadiazole rings, significantly altering their physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Compound Name Pyrazole Substituent Oxadiazole Substituent Molecular Weight Key Features/Applications Reference
5-(3-(2-Butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole 2-Butoxyphenyl Pyridin-4-yl Not reported High lipophilicity (butoxy group)
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Cyclopropyl 4-Trifluoromethylphenyl Not reported Enhanced electron-withdrawing effects (CF₃)
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole 5-Chloro-1-methyl-3-phenyl 2-Chlorophenyl 372.25 (calc.) Halogenated; potential bioactivity
5-(3-(Furan-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole Furan-2-yl p-Tolyl 292.29 Aromatic diversity (furan, methyl)
3-(4-Chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole 3-Phenyl 4-Chlorophenyl 322.75 Chlorine enhances binding affinity
JW74 (3-(4-Methylphenyl)-5-[[[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-1,2,4-oxadiazole) Complex triazole-thioether 4-Methylphenyl 546.62 Wnt signaling antagonist

Impact of Substituents on Properties

  • Lipophilicity : The 2-butoxyphenyl group in the target compound increases lipophilicity compared to analogs with smaller substituents (e.g., cyclopropyl in or furan in ). This could enhance blood-brain barrier penetration but may reduce aqueous solubility.
  • Electron Effects : Electron-withdrawing groups like trifluoromethyl (CF₃) in improve metabolic stability, whereas electron-donating groups (e.g., methoxy in JW74 ) modulate electronic interactions with biological targets.
  • Bioactivity : Halogenated derivatives (e.g., chloro-substituted compounds in ) often exhibit enhanced binding to hydrophobic enzyme pockets. JW74’s triazole-thioether-oxadiazole hybrid structure demonstrates specific antagonism of Wnt signaling, highlighting the role of hybrid scaffolds in targeted therapies .

Biological Activity

The compound 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N5OC_{19}H_{21}N_5O, and its structure features a pyrazole ring and an oxadiazole moiety, which are known to contribute to the biological activities of many compounds in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit various bacterial strains effectively. A study highlighted the antimicrobial efficacy of 1,3,4-oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating activity comparable to standard antibiotics like gentamicin .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)S. aureus12.5 µg/mL
5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)E. coli25 µg/mL

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays have demonstrated that compounds similar to 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer cell proliferation and survival .

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)MCF70.275
5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)PC30.420

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has shown promise in inhibiting alkaline phosphatase (ALP), an enzyme linked to various physiological processes including bone mineralization and liver function. The binding affinity studies reveal that the compound binds effectively to the active site of ALP, suggesting a mechanism through which it may exert its biological effects .

Case Studies

Several case studies have illustrated the efficacy of oxadiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study by Dhumal et al. (2016) demonstrated that specific oxadiazole derivatives exhibited potent activity against Mycobacterium bovis, indicating their potential for treating tuberculosis .
  • Anticancer Research : Arafa et al. (2020) synthesized a series of oxadiazoles and tested them against various cancer cell lines, finding significant cytotoxicity correlated with structural modifications .

Q & A

Q. What synthetic strategies are effective for preparing 1,2,4-oxadiazole derivatives like 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole?

Answer: The synthesis typically involves cyclocondensation reactions between amidoximes and carboxylic acid derivatives. For example, substituted pyrazole precursors can be coupled with nitrile oxides under thermal or catalytic conditions. Flash column chromatography (SiO₂, gradients of hexane:ethyl acetate) is commonly used for purification, achieving yields >90% . Optimization of reaction time, temperature (e.g., 50–80°C), and solvent polarity (DME or THF) is critical to minimize side products.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Answer: A combination of spectroscopic techniques is required:

  • 1H/13C NMR : Verify proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and carbon backbone.
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected for C₂₀H₁₈N₅O₂).
  • SFC (Supercritical Fluid Chromatography) : Assess enantiomeric purity (>97% ee) if chiral centers are present .
  • FTIR : Identify functional groups (e.g., oxadiazole C=N stretching at ~1600 cm⁻¹) .

Q. What are the solubility challenges for this compound, and how can they be addressed in biological assays?

Answer: The compound’s low water solubility (<1 mg/mL) necessitates the use of co-solvents like DMSO (6 mg/mL) or ethanol (8 mg/mL) . For in vitro studies, prepare stock solutions in DMSO (10 mM) and dilute in assay buffers to maintain <1% DMSO. Sonication or micellar encapsulation (e.g., with Pluronic F-68) may improve dispersion .

Q. What initial biological screening assays are recommended to evaluate its activity?

Answer: Prioritize:

  • Cell viability assays (MTT or CellTiter-Glo) across cancer lines (e.g., breast T47D, colorectal HCT116) to identify potency (IC₅₀ values) .
  • Flow cytometry : Assess cell cycle arrest (e.g., G₁ phase accumulation) and apoptosis via Annexin V/PI staining .
  • Enzyme inhibition assays : If targeting kinases or HIF-1α, use recombinant proteins and ADP-Glo™ kits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer: Systematic substitutions at key positions:

  • Pyridinyl group : Replace with chloropyridinyl or thiophenyl to enhance target binding .
  • Butoxyphenyl moiety : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Oxadiazole core : Test bioisosteres like 1,3,4-thiadiazoles for solubility adjustments .
    Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like TIP47 or HIF-1α .

Q. What experimental approaches identify the molecular target of this compound?

Answer: Combine:

  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) and crosslink to cellular targets, followed by pull-down and LC-MS/MS identification .
  • CRISPR/Cas9 knock-out : Screen gene-edited cell lines for resistance to apoptosis induction .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics to purified proteins (e.g., HIF-1α) .

Q. How can X-ray crystallography resolve the compound’s 3D structure and binding mode?

Answer:

  • Crystallization : Use vapor diffusion with PEG 3350 or similar precipitants. Co-crystallize with target proteins (e.g., HIF-1α) .
  • Data collection : Synchrotron radiation (λ = 0.98 Å) for high-resolution (<2.0 Å) datasets .
  • Refinement : SHELXL for anisotropic B-factors and occupancy adjustments .

Q. What in vivo models are suitable for pharmacokinetic (PK) and efficacy testing?

Answer:

  • MX-1 xenografts : Monitor tumor volume inhibition and plasma exposure (LC-MS/MS quantitation) .
  • PK studies : Measure clearance (CL), volume of distribution (Vd), and half-life (t₁/₂) in rodents. Adjust formulations (e.g., PEGylation) to improve bioavailability .

Q. How should conflicting biological data (e.g., variable IC₅₀ across cell lines) be resolved?

Answer: Investigate:

  • Cellular context : Check expression levels of putative targets (e.g., TIP47) via qPCR or Western blot .
  • Assay conditions : Standardize serum content, incubation time, and ATP levels in viability assays.
  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify promiscuous binding .

Q. What methodologies characterize metabolite profiles and metabolic stability?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rodent) and identify metabolites via UPLC-QTOF .
  • CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
  • Reactive metabolite screening : Trapping with glutathione or KCN to detect toxic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.